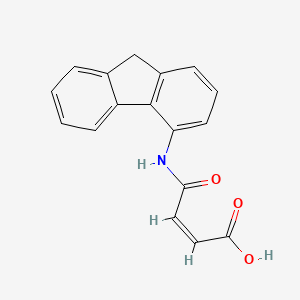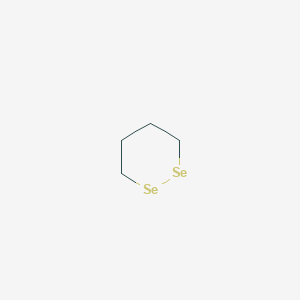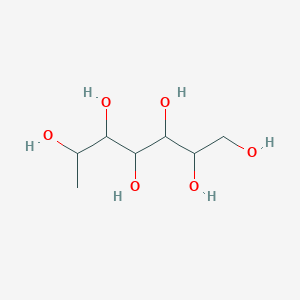
2,2-Dimethyl-2,3-dihydro-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2,3-dihydro-1-benzothiophene is a heterocyclic organic compound that features a benzene ring fused to a thiophene ring. The compound is characterized by the presence of two methyl groups at the 2-position and a partially saturated 2,3-dihydro structure. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzothiophene can be achieved through several methods. One common approach involves the intramolecular Friedel-Crafts reaction, where a suitable precursor undergoes cyclization in the presence of a Lewis acid catalyst. This method is highly effective and exhibits good functional group tolerance .
Industrial Production Methods: Industrial production of this compound often employs metal-free catalyzed reactions to ensure high yields and purity. The use of phosphoric acid as a catalyst in the intramolecular Friedel-Crafts reaction has been shown to be particularly efficient, with yields reaching up to 94% .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzothiophene and its derivatives involves interaction with various molecular targets and pathways. For instance, its bioactive derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects such as reduced inflammation or pain relief. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Benzofuran: Similar in structure but contains an oxygen atom instead of sulfur.
Benzothiophene: Lacks the 2,3-dihydro structure and methyl groups.
Benzimidazole: Contains nitrogen atoms in the ring structure.
Uniqueness: 2,2-Dimethyl-2,3-dihydro-1-benzothiophene is unique due to its specific substitution pattern and partially saturated structure, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized materials and bioactive compounds .
Properties
CAS No. |
6165-59-9 |
|---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
2,2-dimethyl-3H-1-benzothiophene |
InChI |
InChI=1S/C10H12S/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6H,7H2,1-2H3 |
InChI Key |
VKUWZRNRXGSTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)
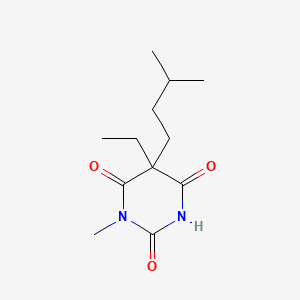

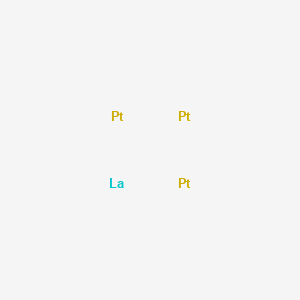
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)
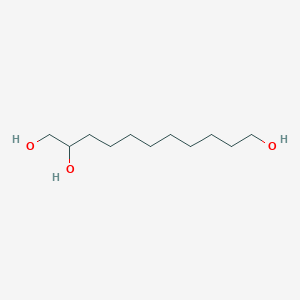
![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
